molecular formula C19H18FN3O5S2 B2767285 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 921543-10-4

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2767285
CAS No.: 921543-10-4
M. Wt: 451.49
InChI Key: LFECOSHLKPPIJM-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide is a chemical compound of high interest in scientific research and development. This synthetic small molecule features a pyridazine core linked to a benzenesulfonamide group, a structural motif found in compounds investigated for various biological activities . The presence of the ethylsulfonyl and fluoro-methoxy substituents suggests potential for targeted interaction with biological systems. Researchers can explore this molecule as a key intermediate or candidate in several areas, including medicinal chemistry for the design of novel enzyme inhibitors , and as a pharmacological probe to study cellular signaling pathways. The specific physicochemical and biological properties of this compound are a subject of ongoing investigation. It is supplied for in vitro research applications to qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S2/c1-3-29(24,25)19-11-9-16(21-22-19)13-4-7-15(8-5-13)23-30(26,27)18-12-14(20)6-10-17(18)28-2/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFECOSHLKPPIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS Number: 921543-10-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C19H18FN3O5S2
  • Molecular Weight : 451.5 g/mol
  • Structure : The compound features a pyridazinyl moiety, which is significant for its biological activity.

This compound has been identified as a selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole biogenesis and cell cycle regulation. Overexpression of PLK4 has been implicated in various cancers, making it a target for therapeutic intervention. By inhibiting PLK4, this compound may prevent abnormal cell division and proliferation in cancerous cells, particularly those with mutations in the p53 pathway .

In Vitro Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. Notably, it has shown significant efficacy against neuroblastoma cells, which often exhibit high levels of TRIM37 and p53 mutations .
  • Mechanistic Insights :
    • The compound's inhibition of PLK4 leads to centrosome loss, triggering p53 stabilization and subsequent cell cycle arrest in G1 phase in certain cell types . This mechanism highlights its potential as a therapeutic agent in cancers characterized by centrosome abnormalities.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Neuroblastoma Models : In studies involving neuroblastoma cell lines, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to controls. These findings suggest a promising avenue for treating this aggressive cancer type .
  • Breast Cancer Models : Further investigations have indicated that the compound may also be effective against breast cancer cells with elevated PLK4 expression, providing a dual-targeting approach for tumors with distinct genetic backgrounds .

Comparative Analysis with Other Compounds

Compound NameTarget KinaseEfficacyReference
This compoundPLK4High
CentrinonePLK4Moderate
Other PLK inhibitorsVariousVariable

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Preliminary studies indicate that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits significant antibacterial activity against various strains of bacteria. The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Anticancer Potential

Research has shown that compounds containing pyridazine and sulfonamide moieties can act as inhibitors of specific enzymes involved in cancer progression. For instance, derivatives of sulfonamides have been explored as potential inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers due to its role in cell growth and survival . this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy.

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on various sulfonamide derivatives demonstrated that modifications to the sulfonamide group could enhance antibacterial activity. This research provides a framework for evaluating this compound against resistant bacterial strains .
  • Anticancer Activity : Investigations into related compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain pyridazine derivatives have been reported to selectively inhibit cancer cell lines by targeting specific signaling pathways . This suggests that this compound could be explored as a novel anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other sulfonamide derivatives and heterocyclic scaffolds. Below is a detailed comparison with three structurally related compounds from the provided evidence:

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Key Substituents Hypothesized Properties
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide (Target) Pyridazine Ethylsulfonyl, 5-fluoro-2-methoxybenzenesulfonamide High polarity (sulfonyl groups), potential enzyme inhibition, moderate lipophilicity
N-[6-(6-Chloro-5-((4-fluorophenyl)sulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide () Benzothiazole + Pyridine Chloro, 4-fluorophenylsulfonamido, acetamide Increased rigidity (benzothiazole), possible kinase inhibition, higher metabolic stability
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () Furopyridine Chloro, 4-fluorophenyl, pyrimidinyl cyclopropane, carboxamide Enhanced π-π stacking (pyrimidine), potential CNS activity, variable solubility
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide () Imidazopyridazine Trifluoromethyl, pivalamide, 2-fluoro-5-methoxyphenyl High lipophilicity (CF3, pivalamide), possible protease inhibition, reduced solubility

Core Heterocycle Comparison

  • Pyridazine (Target) : The pyridazine core offers two adjacent nitrogen atoms, enabling strong hydrogen bonding with biological targets. This contrasts with benzothiazole () and imidazopyridazine (), which prioritize aromatic stacking or planar binding.
  • Furopyridine () : The fused furan-pyridine system may enhance metabolic stability but reduce solubility compared to the pyridazine-based target .

Substituent Effects

  • Sulfonamide Groups : The target’s benzenesulfonamide and ’s fluorophenylsulfonamide both exhibit polar interactions, but the target’s methoxy group may improve membrane permeability over ’s chloro substituent .
  • Fluorine vs.
  • Ethylsulfonyl vs. Cyclopropane () : The ethylsulfonyl group in the target likely enhances aqueous solubility compared to the pyrimidinyl cyclopropane in , which may sterically hinder binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of pyridazine and sulfonamide precursors. Key steps include sulfonylation using ethylsulfonyl chloride under anhydrous pyridine conditions to ensure regioselectivity . Optimization strategies:

  • Use flow chemistry to enhance reaction control and scalability .
  • Employ DMAP (4-dimethylaminopyridine) as a catalyst in pyridine to improve acylation efficiency .
  • Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks for the ethylsulfonyl group (δ ~3.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and fluorophenyl moiety (δ ~7.2–7.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the pyridazine-sulfonamide junction .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈FN₃O₄S₂) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Kinase inhibition assays : Prioritize kinases with ATP-binding pockets (e.g., SphK1) due to the sulfonamide-pyridazine scaffold’s affinity for such domains .
  • Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY derivatives) to assess permeability across models like Caco-2 monolayers .

Advanced Research Questions

Q. How do structural modifications at the pyridazine ring influence inhibitory activity against specific kinases?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the ethylsulfonyl group with methyl or trifluoromethyl variants to evaluate steric/electronic effects on binding .
  • Molecular docking : Compare binding energies (e.g., AutoDock Vina) of derivatives with co-crystallized kinase inhibitors (PDB: 4J7) .
  • Controlled synthesis : Introduce substituents at the pyridazine 4-position to probe hydrophobic interactions in kinase pockets .

Q. What methodologies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :

  • Dose-response normalization : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify if conflicting bioactivity arises from differential metabolite profiles .
  • Crystallographic comparison : Overlay X-ray structures of derivatives with conflicting activities to identify critical binding interactions (e.g., hydrogen bonds at Ser/Thr residues) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify off-target protein interactions .
  • Transcriptomic profiling : Perform RNA-seq on treated cell lines to map pathway enrichment (e.g., apoptosis, oxidative stress) .
  • In vivo pharmacokinetics : Use LC-MS/MS to correlate plasma/tissue concentrations with efficacy in rodent models .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer :

  • Process intensification : Optimize solvent systems (e.g., switch from DMF to THF/water biphasic mixtures) to reduce purification steps .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, stoichiometry) affecting impurity profiles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :

  • Solvent polarity screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid to identify pH-dependent trends .
  • Dynamic Light Scattering (DLS) : Measure aggregation propensity, which may artificially lower reported solubility .

Q. Why do cytotoxicity profiles vary between cancer cell lines?

  • Methodological Answer :

  • Genomic context analysis : Correlate sensitivity with expression levels of putative targets (e.g., SphK1) using CRISPR-Cas9 knockout models .
  • Redox profiling : Measure glutathione levels in resistant vs. sensitive lines, as sulfonamides may induce oxidative stress .

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